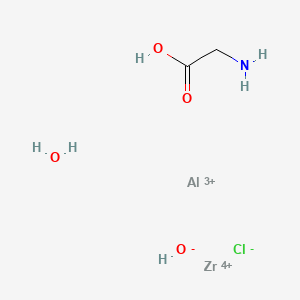
TYR-C-PEPTIDE HUMAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TYR-C-PEPTIDE HUMAN, also known as Tyrosine-C-Peptide, is a bioactive peptide derived from the human insulin precursor. It plays a crucial role in various biochemical processes, particularly in the regulation of pancreatic B-cell secretion activity. This peptide is essential for the development of radioimmunoassay kits used to measure C-peptide levels, which are indicative of insulin production and pancreatic function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of TYR-C-PEPTIDE HUMAN involves the genetic alteration of human insulin precursor. The Arg32Tyr human proinsulin mutant gene is constructed through site-directed mutagenesis and overexpressed in Escherichia coli. The purified R32Y-proinsulin is then converted to insulin and this compound by codigestion with trypsin and carboxypeptidase B. The peptide is isolated using reverse-phase high-performance liquid chromatography (RP-HPLC) and identified through radioimmunoassay and amino acid analysis .
Industrial Production Methods
Industrial production of this compound follows similar methodologies, with large-scale recombinant expression and purification processes. These methods ensure high yields of pure and active peptide, suitable for various applications, including structural studies and drug development .
Analyse Chemischer Reaktionen
Types of Reactions
TYR-C-PEPTIDE HUMAN undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol functionality in the tyrosine residue allows it to participate in hydrophobic interactions and hydrogen bonding, making it susceptible to various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include N-bromosuccinimide (NBS) for selective peptide cleavage at tyrosine residues. The reaction conditions often involve mild temperatures and specific pH levels to ensure the stability and activity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptide fragments with spirodienone-lactone moieties and intact C-terminal peptide fragments. These modifications are crucial for the structural diversification of the peptide during drug optimization .
Wissenschaftliche Forschungsanwendungen
TYR-C-PEPTIDE HUMAN has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of TYR-C-PEPTIDE HUMAN involves its role in the melanin biosynthesis pathway. Human tyrosinase, a key enzyme in this pathway, initiates the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. These reactions are crucial for melanin production, which affects skin pigmentation and protection against UV radiation .
Vergleich Mit ähnlichen Verbindungen
TYR-C-PEPTIDE HUMAN can be compared with other similar compounds such as TYRP1 and TYRP2, which share sequence identity and similarity with human tyrosinase. These compounds also play roles in melanin biosynthesis but differ in their specific functions and regulatory mechanisms . The unique properties of this compound, such as its specific post-translational modifications and role in insulin regulation, distinguish it from these related compounds .
Conclusion
This compound is a versatile and significant peptide with applications across various scientific disciplines. Its unique properties and mechanisms of action make it a valuable tool for research and industrial applications, particularly in the fields of medicine, chemistry, and biology.
Eigenschaften
CAS-Nummer |
139532-11-9 |
|---|---|
Molekularformel |
C162H268N50O54 |
Molekulargewicht |
3780.16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)
